molecular formula C11H8O2 B1590246 3-Hydroxy-1-naphthaldehyde CAS No. 91136-43-5

3-Hydroxy-1-naphthaldehyde

Cat. No. B1590246
CAS RN: 91136-43-5
M. Wt: 172.18 g/mol
InChI Key: PLCQXZXTFCITAJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-naphthaldehyde (HNA) is an important organic compound that has been used in various scientific research applications. It is a derivative of naphthalene and contains a hydroxyl group and an aldehyde group in its structure. HNA has been synthesized through various methods, and its unique properties make it an excellent candidate for use in biochemical and physiological studies.

Scientific Research Applications

1. Mechanochromic Luminescent Materials

  • Methods of Application: The Schiff base is synthesized and its mechanochromic properties are investigated via experimental and theoretical procedures. The Schiff base exhibits a reversible mechanochromism from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere .
  • Results or Outcomes: The Schiff base also serves as an excellent fluorescent probe for detecting Cu(II) ions in solution .

2. Excited-State Intramolecular Proton Transfer

  • Application Summary: 3-Hydroxy-1-naphthaldehyde-derived systems are used in sensors due to their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence. The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated .
  • Methods of Application: The mechanism was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .
  • Results or Outcomes: The research provides meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and can be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

3. Drug Modification

  • Application Summary: 3-Hydroxy-1-naphthaldehyde is used in the modification of primary amine functionalized drugs via condensation reaction to produce new organic zwitterionic compounds .
  • Methods of Application: The modification process involves a condensation reaction with 2-hydroxy-1-naphthaldehyde .
  • Results or Outcomes: The modification of these drugs could potentially lead to improved drug properties .

4. Synthesis of Naphthylidenamines

  • Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize N-aryl-N-(α-naphthyliden)amines .
  • Methods of Application: The synthesis involves a condensation reaction between 1-Naphthaldehyde and an arylamine .
  • Results or Outcomes: The resulting N-aryl-N-(α-naphthyliden)amines can be used in various chemical reactions .

5. Preparation of Naphthol Analogues

  • Application Summary: 4-Hydroxy-1-naphthaldehyde, a derivative of 3-Hydroxy-1-naphthaldehyde, was used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .
  • Methods of Application: The preparation involves a series of organic reactions, including condensation and reduction .
  • Results or Outcomes: The resulting naphthol analogues can be used in biochemical studies .

6. Synthesis of Naphthalene-1-carboxylic Acid Methyl Ester

  • Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize naphthalene-1-carboxylic acid methyl ester .
  • Methods of Application: The synthesis involves a series of organic reactions, including condensation and esterification .
  • Results or Outcomes: The resulting naphthalene-1-carboxylic acid methyl ester can be used in various chemical reactions .

7. Synthesis of N-aryl-N-(α-naphthyliden)amines

  • Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize N-aryl-N-(α-naphthyliden)amines .
  • Methods of Application: The synthesis involves a condensation reaction between 1-Naphthaldehyde and an arylamine .
  • Results or Outcomes: The resulting N-aryl-N-(α-naphthyliden)amines can be used in various chemical reactions .

8. Preparation of Racemic 1- and 2-Naphthol Analogues of Tyrosine

  • Application Summary: 4-Hydroxy-1-naphthaldehyde, a derivative of 3-Hydroxy-1-naphthaldehyde, was used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .
  • Methods of Application: The preparation involves a series of organic reactions, including condensation and reduction .
  • Results or Outcomes: The resulting naphthol analogues can be used in biochemical studies .

9. Synthesis of Naphthalene-1-carboxylic Acid Methyl Ester

  • Application Summary: 3-Hydroxy-1-naphthaldehyde can be used to synthesize naphthalene-1-carboxylic acid methyl ester .
  • Methods of Application: The synthesis involves a series of organic reactions, including condensation and esterification .
  • Results or Outcomes: The resulting naphthalene-1-carboxylic acid methyl ester can be used in various chemical reactions .

properties

IUPAC Name

3-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQXZXTFCITAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529923
Record name 3-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-naphthaldehyde

CAS RN

91136-43-5
Record name 3-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxynaphthalene-1-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Mahanta, RB Singh, S Kar, N Guchhait - Chemical physics, 2006 - Elsevier
… thoroughly investigated by spectroscopic methods and by quantum chemical calculations in 2-hydroxy-1-naphthaldehyde, 1-hydroxy-2-naphthaldehyde, 3-hydroxy-1-naphthaldehyde …
Number of citations: 45 www.sciencedirect.com
A Furukawa, T Arita, T Fukuzaki, S Satoh, M Mori… - Bioorganic & medicinal …, 2012 - Elsevier
… A known 3-hydroxy-1-naphthaldehyde 4 16 was converted to compounds 5, 6, 7, and 8. The triflate 8 was treated with palladium catalyst and methanol under a carbon monoxide …
Number of citations: 20 www.sciencedirect.com
N Yao, M Lu, XB Liu, J Tan, YL Hu - Journal of Molecular Liquids, 2018 - Elsevier
… In addition, other aldehydes such as 1-naphthaldehyde, 3-hydroxy-1-naphthaldehyde and nicotinaldehyde were also studied in the reaction, furnishing the expected products in good to …
Number of citations: 44 www.sciencedirect.com
İ Sıdır, YG Sıdır - Journal of Molecular Liquids, 2016 - Elsevier
… , methyl-1-hydroxy-2-naphthoate, 1-hydroxy-2-naphthaldehyde and 2-hydroxy-3-naphthaldehyde [20], [21], [22], 2-hydroxy-1-naphthaldehyde, 3-hydroxy-1-naphthaldehyde and 1- …
Number of citations: 12 www.sciencedirect.com
DE Burney - 1941 - search.proquest.com
Recently, Adams has postulated the structure of gossypol, the yellow pigment in the cotton-seed, to be 2, 2’-bi-1, 6, 7-tri-hydroxy-3-methyl-5-isopropyl-8-aldehydonaphthyl (I). The …
Number of citations: 0 search.proquest.com
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
… 7-(3-Fluoro-4-hydroxyphenyl)-3-hydroxy-1-naphthaldehyde (70). The title compound was prepared by reacting 156 (0.21 g, 0.41 mmol) with TBAF in THF according to method G to yield …
Number of citations: 178 pubs.acs.org
LV Chopda, PN Dave - ChemistrySelect, 2020 - Wiley Online Library
… The other aldehydes such as 1-naphthaldehyde, 3-hydroxy-1-naphthaldehyde and nicotinaldehyde produced their concern product in 97 %, 96 % and 92 %. …
Y Chen, H Pan, F Wang, Y Zhao, H Yin, Y Chen… - Dyes and …, 2019 - Elsevier
… To the mixture of AP-BODIPY (72 mg, 0.2 mmol) and 3-hydroxy-1-naphthaldehyde (40 mg, 0.24 mmol) dissolved in EtOH (20 ml), two drops of glacial acetic acid were added under N 2 …
Number of citations: 11 www.sciencedirect.com
M Abu-Eid, NA Zatar, MA Al-Nuri, M Khamis… - Spectroscopy …, 1992 - Taylor & Francis
Two methods for the spectrophotometric determination of uranium (VI) are described. The methods are based on the formation of colored complexes for uranium (VI) with (1)di-2-pyridyl …
Number of citations: 11 www.tandfonline.com
EW Bow - 2015 - egrove.olemiss.edu
The endocannabinoid system is a complex homeostatic signaling system controlled through the actions of two g-protein coupled receptors, cannabinoid receptor 1 (cb1) and …
Number of citations: 1 egrove.olemiss.edu

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